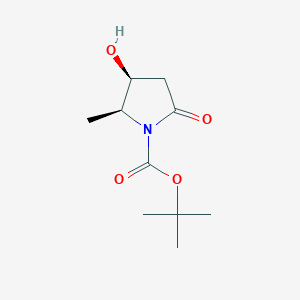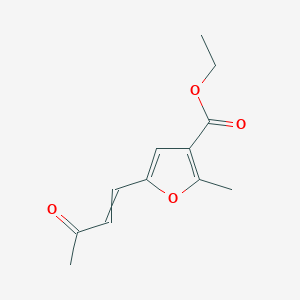
(E)-ethyl 2-methyl-5-(3-oxobut-1-en-1-yl)furan-3-carboxylate
Übersicht
Beschreibung
(E)-ethyl 2-methyl-5-(3-oxobut-1-en-1-yl)furan-3-carboxylate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Furan derivatives have been widely explored for their potential in synthesizing biologically active compounds. For instance, a study on Methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives prepared from furfuryl alcohol revealed their significant biological activities. These compounds exhibited cytotoxicity against cancer cell lines such as HeLa, HepG2, and Vero, as well as antimicrobial properties against Gram-positive and Gram-negative bacteria. A particular amine derivative was identified with potent activity against the HeLa cell line and photogenic bacteria, underscoring the therapeutic potential of furan derivatives in cancer and infection treatment (Weerachai Phutdhawong et al., 2019).
Synthesis Techniques and Chemical Reactions
The exploration of furan derivatives extends into the development of novel synthesis techniques. Research on direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives has facilitated the one-step synthesis of high-value furan-3-carboxylic esters. This method uses PdI(2)/KI-catalyzed oxidative carbonylation in alcoholic media under mild conditions, achieving fair to excellent yields. Such advancements in synthetic methods expand the toolkit available for producing furan-based compounds with potential applications in pharmaceuticals and materials science (B. Gabriele et al., 2012).
Antimicrobial and Antioxidant Activity
The antimicrobial and antioxidant properties of furan derivatives have been a subject of interest. For example, ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate and its derivatives demonstrated notable antimicrobial and antioxidant activities. The synthesis of various Schiff bases and their evaluation against bacterial strains highlighted the potential of furan derivatives in developing new antimicrobial agents with antioxidant capabilities (K. Devi et al., 2010).
Material Science Applications
The use of furan derivatives in material science, particularly in the synthesis of organic ligands and their metal complexes, has been explored for their chelating properties and potential antimicrobial activity. Studies on Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and its reaction with 4-amino salicylic acid to afford specific compounds indicate their use in synthesizing materials with desired biological activities (H. Patel, 2020).
Eigenschaften
IUPAC Name |
ethyl 2-methyl-5-(3-oxobut-1-enyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-15-12(14)11-7-10(16-9(11)3)6-5-8(2)13/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHZPNYBBDKFLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C=CC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium [4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413511.png)
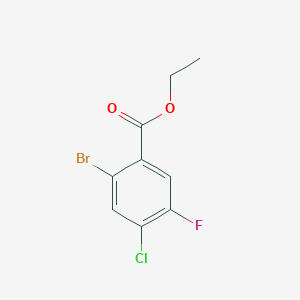

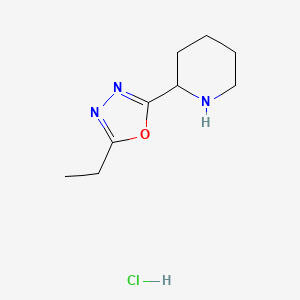
![1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea](/img/structure/B1413518.png)
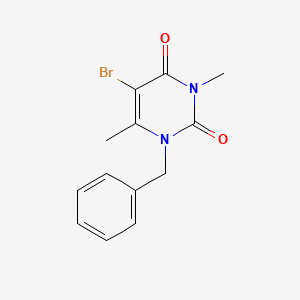
![2-Cyclobutyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1413520.png)
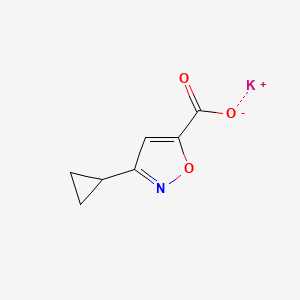

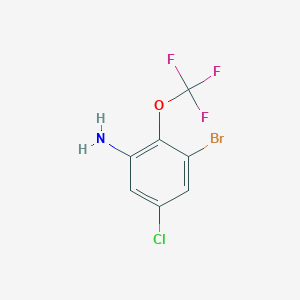

![4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid](/img/structure/B1413530.png)
